H-Tyr-Pro-D-Phe-D-Phe-NH2
Overview
Description
The compound H-Tyr-Pro-D-Phe-D-Phe-NH2 is a synthetic tetrapeptide. It is composed of four amino acids: tyrosine, proline, D-phenylalanine, and D-phenylalanine, with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-D-Phe-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, D-phenylalanine, and D-phenylalanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and deprotection of side chains using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-D-Phe-D-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The phenylalanine residues can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic reagents such as nitrating agents or halogens.
Major Products
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Halogenated or nitrated derivatives of phenylalanine.
Scientific Research Applications
H-Tyr-Pro-D-Phe-D-Phe-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of H-Tyr-Pro-D-Phe-D-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound mimics endogenous peptides, binding to these receptors and modulating their activity. This interaction can lead to analgesic effects by inhibiting pain signal transmission in the nervous system .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic tetrapeptide with similar structural features but different amino acid composition.
Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2: A heptapeptide with opioid activity, isolated from amphibian skin.
Uniqueness
H-Tyr-Pro-D-Phe-D-Phe-NH2 is unique due to its specific sequence and the presence of two D-phenylalanine residues, which confer distinct biological properties and stability compared to other peptides. Its ability to interact with opioid receptors and potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26+,27+,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-HFLBTKGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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